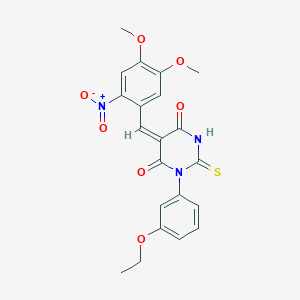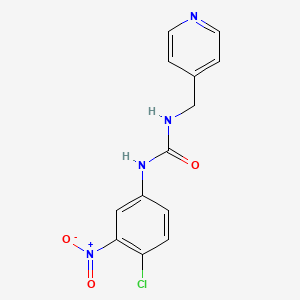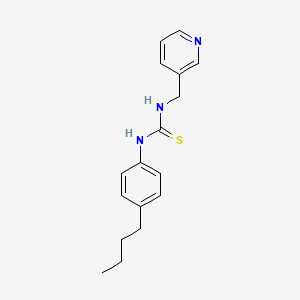![molecular formula C19H19F3N2O4 B4582997 methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)
methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate
Vue d'ensemble
Description
"Methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate" is a compound of significant interest due to its unique structure and potential chemical properties. The compound incorporates a piperidine moiety, a trifluoroacetyl group, and an indole carboxylate structure, making it a target for various synthetic and analytical chemical studies.
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions, including alkylation and condensation processes. For instance, compounds similar to the target molecule have been synthesized through reactions sensitive to steric effects, demonstrating the intricacy of forming such structures (Deberly, Abenhaim, & Bourdais, 1975). Moreover, the Knoevenagel condensation has been employed in related syntheses, highlighting the adaptability of this approach in forming complex molecules (Chizhov et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds often involves detailed analysis through X-ray crystallography or DFT calculations to determine the orientation and configuration of the molecular frameworks (Luo et al., 2019). These studies reveal the conformational flexibility and the potential for forming hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction capabilities.
Chemical Reactions and Properties
The target compound is expected to participate in a variety of chemical reactions, including amidification and acylation, due to the presence of reactive functional groups such as the ester and ketone (Hayotsyan et al., 2019). These reactions can significantly alter the compound's properties and open avenues for further chemical modifications.
Physical Properties Analysis
While specific data on the physical properties of "methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate" are not readily available, related compounds have been analyzed for their solubility, melting points, and stability under various conditions. Such analyses are essential for understanding the compound's behavior in different environments and for its potential application in further studies.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and interaction with metal ions, are critical for understanding how the compound can be utilized in synthetic pathways or as a ligand in coordination complexes. Studies on similar compounds have shown a range of reactions, such as trifluoroacetylation and interactions with piperidine, indicating the versatile chemical nature of these molecules (Usachev, Bizenkov, & Sosnovskikh, 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research has shown the development of synthetic methodologies involving compounds structurally related to methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate. For example, the synthesis of ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation highlights the synthetic versatility of trifluoroacetyl compounds and their potential in producing complex molecules (Chizhov et al., 2008).
Catalysis and Reactions : The role of piperidine as a catalyst or reactant in various chemical reactions has been documented. For instance, piperidine has been used to facilitate the Knoevenagel condensation reaction and subsequent recyclization processes, leading to novel compounds with potential applications in material science and pharmacology (Kariyappa et al., 2016).
Pharmacological Research
Antimicrobial Activity : The synthesis and characterization of compounds with structures similar to the specified chemical have been explored for their antimicrobial properties. Studies include the development of derivatives with potential activity against various microbial strains, indicating a potential application in developing new antimicrobial agents (Rehman et al., 2018).
Cancer Research : Research into compounds with piperidine components has shown potential in cancer treatment. For example, derivatives synthesized for anticancer evaluation demonstrate the utility of these chemical structures in designing novel therapeutics (Hirose et al., 1987).
Material Science
- Electrochemical Applications : The use of piperidine derivatives in Li-ion batteries as co-solvents suggests their significance in enhancing the conductivity and performance of electrolytes, showcasing their potential in energy storage technologies (Kim et al., 2013).
Propriétés
IUPAC Name |
methyl 1-(2-oxo-2-piperidin-1-ylethyl)-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-28-18(27)12-5-6-13-14(17(26)19(20,21)22)10-24(15(13)9-12)11-16(25)23-7-3-2-4-8-23/h5-6,9-10H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOORNWKLPVQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2CC(=O)N3CCCCC3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-oxo-2-(piperidin-1-YL)ethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)
![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)
![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)